6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate
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Overview
Description
6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with appropriate reagents under controlled conditions . Industrial production methods often employ deep eutectic solvents (DES) to enhance yield and simplify the work-up procedure .
Chemical Reactions Analysis
6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[1,5-a]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.
6-Chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H8ClN3O2, with a molecular weight of 225.63 g/mol. The compound features a chloro substituent at the 6-position and a methyl group at the 5-position of the pyrazolo ring, along with an acetate group at the 2-position of the pyrimidine ring. These functional groups contribute to its reactivity and biological interactions.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent anticancer properties. Specifically, this compound has shown promise in inhibiting tumor growth through various mechanisms:
- Mechanism of Action : The compound interacts with specific enzymes involved in tumor proliferation. Its structural similarity to biogenic purines allows it to mimic their activity, potentially leading to effective inhibition of cancer cell lines.
- Case Studies : In a study conducted on MDA-MB-231 human breast cancer cells, compounds derived from pyrazolo[1,5-a]pyrimidines were screened for growth inhibition using MTT assays. While some derivatives showed significant activity, further optimization of the structure may enhance efficacy against resistant cancer types .
Table 1: Anticancer Activity Summary
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MDA-MB-231 | TBD | |
YM155 (Control) | MDA-MB-231 | 0.25 | |
Menadione (Control) | MDA-MB-231 | 0.30 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound also demonstrates anti-inflammatory activity:
- Mechanism : The anti-inflammatory effects are thought to arise from the inhibition of nuclear factor κB (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses.
- Research Findings : A study assessing various pyrazolo[1,5-a]pyrimidine derivatives identified several compounds with IC50 values below 50 µM against LPS-induced NF-κB activity in THP-1 monocytic cells. This suggests that modifications to the pyrazolo framework can yield compounds with enhanced anti-inflammatory properties .
Antimicrobial Activity
Emerging data suggest that this compound may possess antimicrobial properties:
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
(6-chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl) acetate |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-7(10)4-13-8(11-5)3-9(12-13)15-6(2)14/h3-4H,1-2H3 |
InChI Key |
NTXUYYHYNSRAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C=C1Cl)OC(=O)C |
Origin of Product |
United States |
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